N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly used in medicines . The “furan-2-yl” part suggests the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Furan is a volatile, colorless liquid, while sulfonamides are typically solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
A study by Wang et al. (2014) explores the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction. This method demonstrates the compound's utility in enriching gold carbenoid chemistry with regard to group migration, highlighting its significance in synthetic organic chemistry Wang et al., 2014.
Energetic Materials Development
Zhang and Shreeve (2014) discuss the assembly of diverse N-O building blocks leading to energetic materials, such as 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives. These materials showcase high density, thermal stability, and excellent detonation properties, indicating potential applications in the development of high-performance energetic materials Zhang & Shreeve, 2014.
Biomass Conversion and Biofuels
Román-Leshkov et al. (2006) developed a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key furan derivative from renewable biomass. This study demonstrates the potential of furan derivatives in serving as substitutes for petroleum-based building blocks in plastics and fine chemicals production Román-Leshkov, Chheda, & Dumesic, 2006.
Neurogenesis Enhancement
Shin et al. (2015) reported on a carbazole derivative, closely related structurally to the compound , which induces neurogenesis by increasing the final cell division in neural stem cells. This research suggests potential therapeutic applications for neurodegenerative diseases or brain injury recovery Shin et al., 2015.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-11-12(2)14(4)18(15(5)13(11)3)24(21,22)19-9-8-16(20)17-7-6-10-23-17/h6-7,10,16,19-20H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAQMITHRMNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide |
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